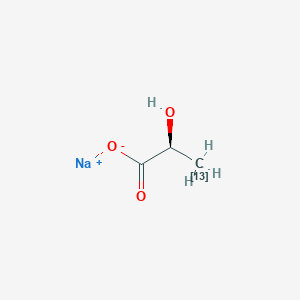

Sodium L-lactate-3-13C solution

Vue d'ensemble

Description

Isotope labelled Sodium L-Lactate is used as a food additive in shampoo products as well as in antiarrythmics. Used to prevent mild to medium metabolic acidosis.

Applications De Recherche Scientifique

Carbon Exchange in Hot Alkaline Degradation of Glucose :

- Application : Understanding carbon exchange mechanisms in the alkaline degradation of glucose.

- Findings : The study reveals the formation of lactate from glucose, where carboxylate carbon is formed preferentially from C1 carbons, and methyl carbon is formed from C6 carbons. Further decomposition of lactate to ethanol and carbonate shows scrambling among carbonate and ethanol molecules (Ellis & Wilson, 2002).

Biosynthesis of Tropic Acid in Plants :

- Application : Investigating the biosynthesis of tropic acid in plants.

- Findings : The study demonstrates the incorporation of sodium (RS)-3-phenyl[2-13C,2-2H]lactate into the tropic acid ester moiety of hyoscyamine (Chesters, O'Hagan, & Robins, 1994).

Forward Osmosis in Food Processing :

- Application : Utilizing sodium lactate as a draw solute in the forward osmosis process in food processing.

- Findings : The study reveals that sodium lactate, as a non-toxic, low-cost food additive, exhibits high osmotic pressure and is effective in the concentration of sugar solutions and orange juice, preserving food quality (Xiao et al., 2021).

Mechanism of Lactate-Induced Relaxation in Rat Mesenteric Resistance Arteries :

- Application : Understanding the physiological effects of lactate on rat mesenteric small arteries.

- Findings : The study indicates that lactate-induced relaxation is pH-independent, endothelium-independent, and nitric oxide-independent. This relaxation is not mediated by various known pathways, suggesting a unique mechanism (Mckinnon et al., 1996).

Plasma-Irradiation Products of Sodium Lactate Solution on Glioblastoma Cells :

- Application : Exploring anti-tumor effects of plasma-activated sodium lactate solution.

- Findings : Plasma-activated sodium lactate exhibits selective cancer-killing effects, highlighting potential for cancer treatment development (Tanaka et al., 2021).

Mécanisme D'action

Target of Action

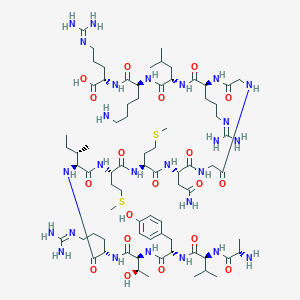

Lactate-13C-1 (sodium), also known as Sodium L-lactate-3-13C solution, is a 13C labeled form of Lactate (sodium) . The primary targets of this compound are the biochemical processes involved in glycogenolysis and glycolysis .

Mode of Action

Lactate-13C-1 (sodium) interacts with its targets by participating in the biochemical processes of glycogenolysis and glycolysis . Glycogenolysis is the breakdown of glycogen to glucose, while glycolysis is the metabolic pathway that converts glucose into pyruvate. The free energy released in this process is used to form the high-energy molecules ATP (adenosine triphosphate) and NADH (reduced nicotinamide adenine dinucleotide) .

Biochemical Pathways

The compound affects the biochemical pathways of glycogenolysis and glycolysis . It is incorporated into these pathways as a tracer, allowing for the tracking of the metabolic processes . The downstream effects include the production of energy in the form of ATP and NADH, which are crucial for various cellular functions .

Pharmacokinetics

The pharmacokinetics of Lactate-13C-1 (sodium) involves its absorption, distribution, metabolism, and excretion (ADME). The compound is used as a tracer in drug development processes, and its deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The result of Lactate-13C-1 (sodium)'s action is the production of energy in the form of ATP and NADH through the processes of glycogenolysis and glycolysis . These energy molecules are essential for various cellular functions. In a study involving ICU patients, the rates of appearance (Ra) and metabolic clearance of lactate were measured, showing that ICU patients with normal lactate concentrations had kinetics very similar to healthy volunteers .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Lactate-13C-1 (sodium) interacts with various enzymes, proteins, and other biomolecules. It is a crucial metabolic substrate and an important signal molecule in the brain . It provides an alternative energy source for organs, especially the brain, when there is a high demand for energy without sufficient oxygen supply, or a shortage of the primary metabolic substrate glucose .

Cellular Effects

Lactate-13C-1 (sodium) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that increasing aerobic lactate production confers a potent chemoresistance through the upregulation of ATP-binding cassette (ABC) transporter MRP1 expression .

Molecular Mechanism

At the molecular level, Lactate-13C-1 (sodium) exerts its effects through various mechanisms. It is involved in the breakdown of complex carbohydrates, and short-chain fatty acids (SCFAs) are the end products that play a key role in the gut microbiota-host organ axes . It also contributes to energy metabolism and signal transduction during immune and inflammatory responses .

Temporal Effects in Laboratory Settings

The effects of Lactate-13C-1 (sodium) change over time in laboratory settings. For instance, in a study using the [1H-13C]-NMR technique, researchers observed dynamic enrichment of 13C-metabolites in cecum contents in the amino acids and short-chain fatty acid metabolism pathways . The 13C labeled metabolites were subsequently profiled comparatively in plasma, liver, brain, and skeletal muscle collected at 6, 12, and 24 h after the tracer administration .

Dosage Effects in Animal Models

The effects of Lactate-13C-1 (sodium) vary with different dosages in animal models. In a study using mice, researchers observed organ-specific and time-dependent 13C metabolite enrichments . A sex difference in 13C-lactate enrichment was observed in skeletal muscle, highlighting the sex effect on the interplay between gut microbiome and host organs .

Metabolic Pathways

Lactate-13C-1 (sodium) is involved in various metabolic pathways. It is a product of glycogenolysis and glycolysis . It is also involved in the breakdown of complex carbohydrates, with short-chain fatty acids (SCFAs) being the end products .

Transport and Distribution

Lactate-13C-1 (sodium) is transported and distributed within cells and tissues. The transport of lactate in the brain and other organs is mediated by the monocarboxylate transporters MCT1-4 .

Subcellular Localization

A study using a lactate sensor called FiLa revealed that lactate is highly enriched in mammalian mitochondria

Propriétés

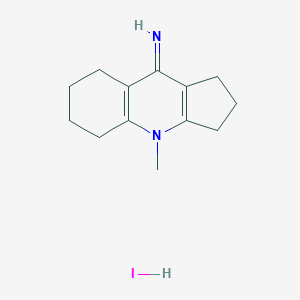

IUPAC Name |

sodium;(2S)-2-hydroxy(313C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSFWBMYFKHRBD-UEORGECYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][C@@H](C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635683 | |

| Record name | Sodium (2S)-2-hydroxy(3-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201595-70-2 | |

| Record name | Sodium (2S)-2-hydroxy(3-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)

![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)

![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)

![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)